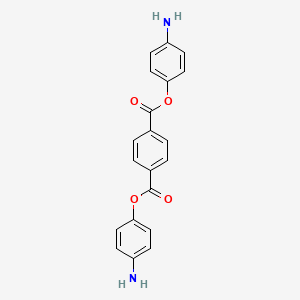

Bis(4-aminophenyl) terephthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTXGNJIXHFHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694865 | |

| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16926-73-1 | |

| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-aminophenyl) Terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bis(4-aminophenyl) terephthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of Bis(4-aminophenyl) terephthalate, a key monomer in the production of high-performance polymers. This document outlines the primary synthetic methodologies, experimental protocols, and characterization data to support researchers and professionals in the fields of materials science and drug development.

Introduction

This compound is a diamine monomer that contains ester linkages, making it a valuable building block for the synthesis of various polymers, including polyimides and polyamides. These polymers exhibit desirable properties such as high thermal stability and enhanced solubility in organic solvents, facilitating their processing into thin films and other advanced materials. The terminal amino groups provide reactive sites for polymerization reactions.

Synthetic Methodologies

Two primary methods are commonly employed for the synthesis of this compound:

-

Condensation of 4-Aminophenol with Terephthaloyl Chloride: This is a widely used method due to its high reactivity and typically higher yields. The reaction is a low-temperature polycondensation carried out in a polar aprotic solvent.

-

Acid-Catalyzed Esterification of Terephthalic Acid with 4-Aminophenol: This method involves the direct esterification of terephthalic acid and 4-aminophenol in the presence of a strong acid catalyst.

Below are detailed experimental protocols for both methods, compiled from scientific literature.

Experimental Protocols

Method 1: Synthesis via Condensation of 4-Aminophenol and Terephthaloyl Chloride

This procedure details the synthesis of this compound through the reaction of 4-aminophenol with terephthaloyl chloride in a polar aprotic solvent.

Materials:

-

4-Aminophenol

-

Terephthaloyl chloride

-

Pyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dioxane, anhydrous

-

Deionized water

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel

-

Ice bath

-

Heating mantle with a temperature controller

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

In a 100 mL three-neck round-bottom flask, dissolve a specific molar amount of 4-aminophenol in anhydrous N,N-Dimethylformamide (DMF).

-

Add a corresponding molar amount of pyridine to the solution and cool the flask in an ice bath.

-

In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous dioxane.

-

Slowly add the terephthaloyl chloride solution dropwise to the stirred 4-aminophenol solution over a period of 30 minutes, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 50°C and stir for one hour.

-

Cool the reaction mixture to room temperature and pour it into 25 mL of cold water to precipitate the product.

-

Filter the resulting precipitate using a Büchner funnel, wash thoroughly with deionized water, and dry in a vacuum oven.

Reaction Workflow:

Caption: Synthesis of this compound via condensation.

Method 2: Synthesis via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound by the direct esterification of terephthalic acid with 4-aminophenol using sulfuric acid as a catalyst.

Materials:

-

Terephthalic acid

-

4-Aminophenol

-

Concentrated sulfuric acid (H₂SO₄)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a stir bar

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask, add terephthalic acid and a stir bar.

-

Add a stoichiometric excess of 4-aminophenol and dimethylformamide (DMF) as the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to a temperature between 120-140°C and reflux for 12 to 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Reaction Workflow:

Caption: Synthesis of this compound via esterification.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Synthesis Method | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Condensation | 4-Aminophenol, Terephthaloyl Chloride | DMF/Dioxane | Pyridine | 0-50 | 2-4 | 80-85[1] |

| Acid-Catalyzed Esterification | Terephthalic Acid, 4-Aminophenol | DMF | H₂SO₄ | 120-140 | 12-24 | 65-72[1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₀H₁₆N₂O₄ |

| Molecular Weight | 348.36 g/mol |

| Appearance | White to light brown powder |

| Melting Point | 224 °C (decomposes)[2] |

| Purity (HPLC) | >98.0% |

| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic Protons (4-aminophenyl): 6.5-7.5 (m), Aromatic Protons (terephthalate): ~8.0 (s), Amine Protons: ~5.0 (br s) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | Carbonyl Carbon: ~165, Aromatic Carbons: 114-150 |

| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1720 (C=O ester stretching), ~1600 (C=C aromatic stretching), ~1270 (C-O ester stretching) |

Note: The NMR and FTIR data are typical expected values and may vary slightly depending on the solvent and instrument used.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the aromatic protons of the 4-aminophenyl groups are expected to appear as multiplets in the range of 6.5-7.5 ppm. The protons of the terephthalate ring will likely appear as a singlet around 8.0 ppm, and the amine protons will show a broad singlet around 5.0 ppm. In ¹³C NMR, the carbonyl carbon of the ester group should be observed around 165 ppm, with the aromatic carbons appearing in the 114-150 ppm range.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the key functional groups. Characteristic absorption bands include the N-H stretching of the primary amine groups around 3400-3200 cm⁻¹, the C=O stretching of the ester group at approximately 1720 cm⁻¹, the C=C stretching of the aromatic rings around 1600 cm⁻¹, and the C-O stretching of the ester linkage near 1270 cm⁻¹.

Conclusion

This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols for the two primary synthetic routes, along with the tabulated quantitative data and characterization guidelines, offer a solid foundation for researchers and professionals working with this important monomer. Careful control of reaction conditions is crucial for achieving high purity and yield, which are paramount for the subsequent polymerization into high-performance materials.

References

An In-depth Technical Guide to Bis(4-aminophenyl) terephthalate

CAS Number: 16926-73-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-aminophenyl) terephthalate, identified by CAS number 16926-73-1, is a highly functional aromatic diamine monomer. Its rigid, aromatic structure, combined with reactive terminal amino groups and processability-enhancing ester linkages, makes it a valuable building block in the synthesis of high-performance polymers.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and polymerization protocols, key applications, and safety information. The content is structured to serve as a technical resource for professionals in materials science, polymer chemistry, and related research and development fields.

Chemical Identity and Properties

This compound, also known as Terephthalic Acid Bis(4-aminophenyl) Ester or BPTP, is a symmetric aromatic compound containing two aminophenyl groups linked to a central terephthalate core.[2][3] This unique structure provides a combination of rigidity and reactivity.[1]

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 16926-73-1 | [2][4] |

| Molecular Formula | C₂₀H₁₆N₂O₄ | [2][5] |

| Molecular Weight | 348.36 g/mol | [2][5] |

| Synonyms | Terephthalic Acid Bis(4-aminophenyl) Ester; BPTP | [2][3][4] |

| Appearance | White to Green to Brown powder or crystal | [2][3][4] |

| Melting Point | 224 °C (decomposes) | [4] |

| Boiling Point | 608.6 ± 50.0 °C at 760 mmHg (Predicted) | [5] |

| Purity | Typically >97% or >98.0% (HPLC) | [2][3] |

| Storage Conditions | Room temperature, store under inert gas, air sensitive, recommended cool and dark place (<15°C) | |

| InChI Key | CFTXGNJIXHFHTH-UHFFFAOYSA-N |

This compound is classified as a hazardous substance. Proper personal protective equipment (PPE), including gloves and eye/face protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[6]

| Hazard Statement | Description |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation |

| H302 | Harmful if swallowed |

| Signal Word | Warning[6] |

Synthesis and Polymerization Workflows

The primary utility of this compound is as a monomer. Its synthesis from common precursors and its subsequent polymerization are key processes for its application.

The monomer is typically synthesized via a condensation reaction between 4-aminophenol and a terephthalic acid derivative, most commonly terephthaloyl chloride, due to its high reactivity.[1] This reaction is generally performed in a polar aprotic solvent.

The terminal amino groups of this compound serve as reactive sites for polymerization.[1] It is a key component in producing aromatic polyamides (aramids) and polyimides, known for their exceptional thermal and mechanical properties.[1][7][8]

The synthesis of polyimides is a common application and typically follows a two-step process involving the creation of a poly(amic acid) precursor, which is then converted to the final polyimide via thermal imidization.[1]

References

- 1. This compound | 16926-73-1 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 16926-73-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 16926-73-1 | this compound - Synblock [synblock.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. specialchem.com [specialchem.com]

- 8. Functional Aromatic Polyamides [mdpi.com]

Spectroscopic Analysis of Bis(4-aminophenyl) terephthalate: A Technical Guide

Introduction

Bis(4-aminophenyl) terephthalate is a diamine monomer crucial in the synthesis of high-performance polymers such as polyimides and polyamides. Its chemical structure, featuring two terminal amino groups and ester linkages, imparts desirable properties like high thermal stability and enhanced solubility in organic solvents to the resulting polymers.[1] A thorough characterization of this monomer is essential to ensure the quality and desired properties of the final polymeric materials. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data of this compound, along with detailed experimental protocols for these analyses.

Data Presentation

The spectroscopic data for this compound are summarized in the following tables. This information is critical for the structural elucidation and quality control of the monomer.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) |

| Terephthalate Aromatic Protons | 7.8 - 8.1 |

| Aminophenyl Aromatic Protons | 6.6 - 7.2 |

Solvent: DMSO-d₆

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Note: Specific experimental ¹³C NMR data for this compound was not found in the search results. The following are estimated chemical shift ranges based on typical values for similar aromatic and ester compounds.

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| Carbonyl (C=O) in Ester | 165 - 190 |

| Aromatic Carbons | 125 - 170 |

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H stretching | Primary Amine (-NH₂) |

| ~1720 | C=O stretching | Ester |

| ~1250 | C-O stretching | Ester |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For a solid sample like this compound, the analysis is typically carried out in a solution.

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Complete dissolution is crucial for obtaining high-resolution spectra.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.

-

Cap the NMR tube securely to prevent solvent evaporation.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

The sample is placed in the spectrometer's probe.

-

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired data is then processed (Fourier transformed, phased, and baseline corrected) to obtain the final NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.

-

Gently but thoroughly mix the sample and KBr powder until a homogeneous mixture is obtained.

-

Place the mixture into a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

The FTIR spectrum is recorded using an FTIR spectrometer.

-

A background spectrum of a pure KBr pellet or an empty sample chamber is collected first.

-

The KBr pellet containing the sample is then placed in the spectrometer's sample holder.

-

The infrared spectrum of the sample is recorded over a specific range, typically 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Bis(4-aminophenyl) terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-aminophenyl) terephthalate, also known as terephthalic acid bis(4-aminophenyl) ester or BPTP, is a multifunctional aromatic diamine monomer.[1][2] Its rigid molecular structure, characterized by a central terephthalate core flanked by two p-aminophenyl groups, is a key determinant of its properties. This unique architecture imparts high thermal stability to the polymers derived from it, such as high-performance polyimides and polyamides.[3] The ester linkages in its backbone contribute to enhanced solubility in organic solvents, which is advantageous for processing, while the aromatic nature ensures the retention of thermal resilience.[3] Understanding the thermal stability and decomposition behavior of this compound is crucial for its application in the synthesis of advanced materials, particularly for predicting their performance at elevated temperatures and ensuring their safe handling and processing. This guide provides a comprehensive overview of the available data on the thermal properties of this compound, details relevant experimental protocols, and proposes a likely decomposition pathway based on the analysis of related aromatic compounds.

Thermal Stability Data

The thermal stability of this compound is a critical parameter for its use as a monomer in high-temperature polymer synthesis. The primary method for evaluating this property is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

| Parameter | Value | Reference |

| Decomposition Temperature | 224 °C | [1][2] |

| Molecular Formula | C₂₀H₁₆N₂O₄ | [4][5] |

| Molecular Weight | 348.36 g/mol |

While specific TGA curve data for this compound is not extensively available in public literature, data from polymers synthesized using similar aromatic monomers provide valuable context. For instance, a polymer incorporating a terephthaloyl moiety exhibited high thermal stability, retaining 83% of its mass at 300 °C, underscoring the positive contribution of such aromatic structures to thermal resistance.[6]

Thermal Decomposition Pathway

The precise decomposition products of this compound have not been exhaustively detailed in readily available literature. However, based on the thermal degradation of structurally related aromatic polyesters and polyamides, a plausible decomposition pathway can be proposed. The decomposition is likely to initiate at the ester linkages, which are typically the most thermally labile bonds in this structure.

The proposed decomposition process can be visualized as a multi-stage event:

-

Initial Cleavage: The decomposition is likely initiated by the homolytic or hydrolytic cleavage of the ester bonds (C-O).

-

Formation of Intermediates: This initial cleavage would lead to the formation of radical or ionic intermediates, such as terephthalic acid derivatives and aminophenol fragments.

-

Secondary Decomposition and Volatilization: These intermediates would then undergo further fragmentation, decarboxylation, and rearrangement to produce a range of smaller, volatile molecules.

-

Char Formation: At higher temperatures, the aromatic rings may undergo condensation reactions, leading to the formation of a stable carbonaceous char.

The following diagram illustrates a proposed decomposition pathway for this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To accurately determine the thermal stability and decomposition characteristics of this compound, standardized thermal analysis techniques are employed. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

The sample is heated from the initial temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

-

Thermal Program:

-

The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from ambient temperature to a temperature above its expected melting/decomposition point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic events. A sharp endothermic peak is indicative of melting. The onset temperature of this peak is taken as the melting point.

The following diagram illustrates a general workflow for the thermal analysis of this compound.

Caption: General workflow for TGA and DSC analysis.

Conclusion

This compound is a thermally stable aromatic diamine with a decomposition temperature of approximately 224 °C. Its rigid, aromatic structure is a key contributor to the high thermal performance of polymers synthesized from it. While detailed experimental data on its decomposition products are limited, a plausible pathway involves the initial cleavage of the ester bonds, followed by fragmentation and condensation reactions. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the detailed characterization of its thermal properties. A thorough understanding of the thermal behavior of this compound is essential for optimizing its use in the development of advanced, heat-resistant materials for a variety of demanding applications.

References

- 1. This compound | 16926-73-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 16926-73-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 16926-73-1 | Benchchem [benchchem.com]

- 4. CAS 16926-73-1 | this compound - Synblock [synblock.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemrevlett.com [chemrevlett.com]

Solubility of Bis(4-aminophenyl) terephthalate in organic solvents

An In-depth Technical Guide to the Solubility of Bis(4-aminophenyl) terephthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key monomer in the synthesis of high-performance polymers such as polyamides and polyimides. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it presents a representative table of expected solubility based on the chemical properties of the compound and its known behavior in polymerization reactions. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection for synthesis, processing, and characterization.

Introduction

This compound is an aromatic diamine monomer that contains ester linkages. This unique structure, combining reactive amino groups with solubility-enhancing ester groups, makes it a valuable building block for advanced polymers. The solubility of this monomer is a critical parameter that influences its polymerization kinetics, the molecular weight of the resulting polymer, and the overall processability of the material. Understanding its solubility profile is therefore essential for optimizing reaction conditions and achieving desired material properties. The synthesis of polymers using this monomer is often conducted in polar aprotic solvents, suggesting good solubility in these media.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted. The molecule possesses both polar amino groups and a large, relatively nonpolar aromatic core with ester functionalities. This amphiphilic nature suggests a nuanced solubility behavior. It is anticipated to be most soluble in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule. Its solubility is expected to be lower in polar protic solvents due to the potential for hydrogen bonding competition with the solvent, and significantly lower in nonpolar solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Predicted Solubility ( g/100 mL) at 25°C |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 20 |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | > 20 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 15 |

| m-Cresol | Polar Protic (phenolic) | ~ 10 |

| Pyridine | Polar Aprotic | ~ 5 |

| Tetrahydrofuran (THF) | Polar Aprotic (ether) | < 1 |

| Chloroform | Chlorinated | < 0.5 |

| Acetone | Ketone | < 0.5 |

| Toluene | Aromatic Hydrocarbon | < 0.1 |

| Hexane | Aliphatic Hydrocarbon | < 0.01 |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the equilibrium saturation shake-flask method.

4.1. Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the suspension to settle for at least 1 hour.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

4.3. Data Analysis and Reporting

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Report the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

-

Include the standard deviation of the measurements.

Visualization of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix). The following diagram illustrates the logical relationship between these thermodynamic parameters and the dissolution process.

Caption: Thermodynamic principles governing the dissolution process.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the provided experimental protocol offers a robust method for its determination. The predicted solubility profile and the illustrative quantitative data serve as a useful starting point for solvent selection in research and development activities involving this important monomer. Accurate determination of solubility will facilitate the optimization of polymerization processes and the development of new high-performance materials.

References

An In-depth Technical Guide to Bis(4-aminophenyl) terephthalate as a Monomer for Polyimides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed literature detailing the synthesis and specific properties of polyimides derived exclusively from bis(4-aminophenyl) terephthalate is limited in the public domain. Therefore, this guide provides a comprehensive overview based on established principles of polyimide chemistry and includes data from structurally analogous poly(ester-imide)s and aromatic polyimides to project the expected performance of polyimides synthesized from the target monomer.

Introduction to this compound in Polyimide Synthesis

This compound is an aromatic diamine monomer that holds significant potential for the synthesis of advanced polyimides, specifically poly(ester-imide)s. Its molecular structure, featuring a central terephthalate ester linkage flanked by two aminophenyl groups, offers a unique combination of rigidity and potential for enhanced solubility. The incorporation of this monomer into a polyimide backbone is anticipated to yield polymers with a favorable balance of thermal stability, mechanical strength, and processability. The ester group, in particular, can improve the solubility of the resulting polyimide in organic solvents, a common challenge with wholly aromatic polyimides.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance, excellent mechanical properties, and good dielectric characteristics.[1] They are typically synthesized through a two-step polycondensation reaction between an aromatic dianhydride and an aromatic diamine.[1] The use of this compound as the diamine component allows for the introduction of ester functionalities into the polyimide backbone, leading to poly(ester-imide)s with tailored properties.

Synthesis of Polyimides from this compound

The synthesis of polyimides from this compound generally follows a well-established two-step solution polymerization method.[1] This process involves the initial formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration reaction, typically induced by thermal treatment.[2]

Step 1: Poly(amic acid) Synthesis

The first step is the polycondensation of this compound with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent.

Experimental Protocol:

-

Monomer and Solvent Preparation: this compound and the chosen dianhydride (e.g., Pyromellitic dianhydride - PMDA, 3,3′,4,4′-Biphenyltetracarboxylic dianhydride - BPDA) are purified by sublimation or recrystallization and thoroughly dried under vacuum. The polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is dried over molecular sieves prior to use.[3]

-

Reaction Setup: The reaction is conducted in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet to maintain an inert atmosphere.

-

Polymerization: The this compound is dissolved in the anhydrous solvent in the reaction flask. The dianhydride is then added to the stirred solution in solid form or as a slurry in the same solvent. The reaction mixture is stirred at room temperature for a period of 8 to 24 hours.[3] The progress of the reaction is monitored by the increase in the solution viscosity.

-

Poly(amic acid) Solution: The resulting viscous solution of poly(amic acid) can be stored at low temperatures before further processing.

Step 2: Thermal Imidization

The poly(amic acid) solution is cast into a film and then thermally treated to induce cyclodehydration, forming the final polyimide.

Experimental Protocol:

-

Film Casting: The poly(amic acid) solution is cast onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

-

Solvent Removal: The cast film is pre-heated at a relatively low temperature (e.g., 80-100 °C) for several hours to slowly remove the bulk of the solvent.

-

Curing: The film is then subjected to a staged curing cycle at progressively higher temperatures. A typical curing profile might be: 1 hour at 150 °C, 1 hour at 200 °C, 1 hour at 250 °C, and finally 1 hour at 300 °C.[3][4] This gradual heating process ensures complete imidization and minimizes stress in the final film.[2] The final curing temperature should be at or slightly above the glass transition temperature (Tg) of the polyimide to ensure maximum conversion.[2]

Expected Properties of Polyimides from this compound

The properties of polyimides derived from this compound will be influenced by the choice of the dianhydride comonomer. The following tables summarize the anticipated properties based on data from analogous aromatic poly(ester-imide)s and other aromatic polyimides.

Table 1: Predicted Thermal Properties of Polyimides from this compound

| Property | Dianhydride Comonomer | Predicted Value Range | Reference System |

| Glass Transition Temperature (Tg) | PMDA | 280 - 320 °C | Polyimides from ODA[5] |

| BPDA | 270 - 310 °C | Polyimides from ODA[5] | |

| 5% Weight Loss Temperature (Td5) | PMDA | 480 - 520 °C | Poly(ester imide)s[5] |

| BPDA | 470 - 510 °C | Poly(ester imide)s[5] |

Table 2: Predicted Mechanical Properties of Polyimide Films from this compound

| Property | Dianhydride Comonomer | Predicted Value Range | Reference System |

| Tensile Strength | PMDA | 100 - 130 MPa | Aromatic Polyimides[5] |

| BPDA | 110 - 140 MPa | Aromatic Polyimides[5] | |

| Tensile Modulus | PMDA | 3.0 - 4.0 GPa | Aromatic Polyimides[5] |

| BPDA | 3.5 - 4.5 GPa | Aromatic Polyimides[5] | |

| Elongation at Break | PMDA | 5 - 10 % | Aromatic Polyimides[5] |

| BPDA | 6 - 12 % | Aromatic Polyimides[5] |

Characterization of Polyimides

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polyimides.

Table 3: Key Characterization Techniques

| Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure, particularly the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.[6] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by determining the decomposition temperature.[7] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polyimide.[7] |

| Mechanical Testing (e.g., Tensile Testing) | To measure the mechanical properties of the polyimide films, such as tensile strength, tensile modulus, and elongation at break.[8] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the soluble poly(amic acid) precursor. |

Visualizing the Synthesis and Workflow

Synthesis of this compound

Caption: Synthesis of the this compound monomer.

Two-Step Polyimide Synthesis Workflow

Caption: General workflow for the two-step synthesis of polyimides.

Conclusion

This compound is a promising diamine monomer for the development of advanced poly(ester-imide)s. The presence of the terephthalate ester linkage is expected to enhance the solubility and processability of the resulting polymers while maintaining high thermal stability and robust mechanical properties characteristic of aromatic polyimides. The well-established two-step solution polymerization technique provides a reliable route for the synthesis of high-quality polyimide films from this monomer. Further research is warranted to fully elucidate the specific structure-property relationships of polyimides derived from this compound with various dianhydrides.

References

- 1. Polyimide - Wikipedia [en.wikipedia.org]

- 2. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]

- 5. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. advanses.com [advanses.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Ester Linkages in Defining the Properties of Bis(4-aminophenyl) terephthalate-Based Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-aminophenyl) terephthalate (BAPT) is a versatile monomer increasingly utilized in the synthesis of high-performance polymers, particularly polyimides and polyamides. The defining characteristic of this diamine monomer is the presence of ester linkages within its aromatic backbone. These ester groups are not merely passive connectors; they play a crucial and multifaceted role in dictating the final properties of the resulting polymers. This technical guide delves into the profound influence of these ester linkages on key material characteristics, including solubility, thermal stability, and mechanical strength. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles to serve as a valuable resource for professionals in materials science and drug development.

Introduction

The quest for advanced materials with tailored properties is a perpetual driver of innovation in fields ranging from aerospace engineering to pharmaceutical sciences. Aromatic polymers, such as polyimides and polyamides, are renowned for their exceptional thermal and mechanical resilience. However, their rigid structures often lead to poor solubility, posing significant challenges for processing and fabrication. This compound emerges as a strategic monomer designed to mitigate these challenges. The incorporation of ester linkages into the diamine backbone introduces a degree of flexibility and polarity that significantly enhances solubility in common organic solvents, thereby facilitating easier processing and the formation of high-quality thin films and fibers.[1] This enhanced processability, coupled with the inherent high thermal stability conferred by the aromatic rings, makes BAPT-derived polymers highly attractive for a wide array of applications.

The Influence of Ester Linkages on Material Properties

The ester groups in the BAPT monomer are the primary determinants of several key properties of the resulting polymers. Their impact can be understood through the interplay of molecular flexibility, polarity, and susceptibility to chemical reactions.

Enhanced Solubility and Processability

The presence of ester linkages disrupts the rigid, coplanar structure typical of fully aromatic polyamides and polyimides. This disruption reduces intermolecular packing efficiency and weakens the forces holding the polymer chains together, leading to improved solubility in a variety of organic solvents. This enhanced solubility is a critical advantage for processing, allowing for the formation of uniform films and coatings through solution-based techniques.[1]

Thermal Properties

While introducing some flexibility, the aromatic ester linkages in BAPT-based polymers still contribute to a high overall thermal stability. The decomposition of these polymers often occurs at elevated temperatures. For instance, polyimides synthesized from BAPT exhibit high thermal stability, with the temperature for 10% weight loss (T10%) typically ranging from 476°C to 578°C in a nitrogen atmosphere and from 452°C to 535°C in air.[2]

Mechanical Strength

The mechanical properties of polymers derived from BAPT are a balance between the rigidity of the aromatic rings and the flexibility introduced by the ester linkages. While not as rigid as their all-amide or all-imide counterparts, these polymers still exhibit impressive mechanical strength. For example, poly(ester imide)s, which share structural similarities, have been reported to possess tensile strengths in the range of 42.0–83.8 MPa and tensile moduli between 2.5–4.7 GPa.[3]

Quantitative Data Summary

To provide a clear and comparative overview, the following tables summarize the key quantitative properties of this compound and polymers derived from it, as reported in the scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₆N₂O₄ |

| Molecular Weight | 348.36 g/mol |

| Appearance | White to light brown powder |

| Melting Point | 224 °C (decomposes) |

| Purity (HPLC) | >98.0% |

Table 2: Thermal Properties of Polyimides Derived from this compound

| Dianhydride Comonomer | T10% (°C) in N₂ | T10% (°C) in Air |

| Generic Aromatic Dianhydride | 476 - 578[2] | 452 - 535[2] |

Table 3: Mechanical Properties of Structurally Related Poly(ester imide)s

| Property | Value Range |

| Tensile Strength | 42.0 - 83.8 MPa[3] |

| Tensile Modulus | 2.5 - 4.7 GPa[3] |

| Elongation at Break | 2.1 - 5.4%[3] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis and characterization of BAPT and its derived polymers.

Synthesis of this compound

The synthesis of BAPT is typically achieved through the condensation reaction of 4-aminophenol with terephthaloyl chloride in a polar aprotic solvent.

Materials:

-

4-Aminophenol

-

Terephthaloyl chloride

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

-

Pyridine (as an acid scavenger)

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-aminophenol in anhydrous NMP.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of terephthaloyl chloride in NMP to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.

-

Precipitate the product by pouring the reaction mixture into a large volume of methanol.

-

Filter the crude product, wash it thoroughly with methanol and then with deionized water to remove unreacted monomers and salts.

-

Dry the purified this compound in a vacuum oven at 80°C for 24 hours.

Synthesis of Polyimides from this compound

A common method for synthesizing polyimides from BAPT involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Materials:

-

This compound (BAPT)

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Acetic anhydride

-

Pyridine

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of BAPT in anhydrous NMP.

-

Gradually add an equimolar amount of the aromatic dianhydride powder to the BAPT solution with constant stirring.

-

Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean glass plate.

-

Heat the cast film in an oven with a controlled temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the conversion to the polyimide.

-

-

Chemical Imidization (Alternative):

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12 hours.

-

Precipitate the polyimide by pouring the solution into methanol.

-

Collect the polymer by filtration and dry it under vacuum.

-

Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample with dry KBr powder and press it into a transparent pellet. For films, they can be mounted directly in the sample holder.

-

Analysis: Record the spectrum and identify characteristic absorption bands for the ester linkage (C=O stretch around 1720 cm⁻¹), amine groups (N-H stretch around 3300-3500 cm⁻¹ in the monomer), and imide rings (C=O stretch around 1780 and 1720 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample (typically 5-10 mg for ¹H NMR) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The aromatic protons will typically appear in the region of 7-8.5 ppm in the ¹H NMR spectrum.

Thermogravimetric Analysis (TGA):

-

Procedure: Place a small amount of the sample (5-10 mg) in a TGA pan.

-

Parameters: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

-

Data: Determine the onset of decomposition and the temperatures for 5% and 10% weight loss (T₅% and T₁₀%).

Differential Scanning Calorimetry (DSC):

-

Procedure: Seal a small amount of the sample (5-10 mg) in an aluminum DSC pan.

-

Parameters: Heat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg).

Visualizations

Chemical Structure and Synthesis

The following diagrams illustrate the chemical structure of this compound and the general synthetic pathway to polyimides.

Caption: Chemical Structure of BAPT.

Caption: Polyimide Synthesis Pathway.

Influence of Ester Linkages on Polymer Properties

This diagram illustrates the logical relationship between the presence of ester linkages and the resulting polymer properties.

Caption: Ester Linkage Property Influence.

Conclusion

The ester linkages in this compound are a key structural feature that imparts a unique and advantageous set of properties to the resulting polymers. By enhancing solubility and processability while maintaining high thermal stability and good mechanical strength, BAPT serves as a valuable monomer for the development of advanced materials. This technical guide has provided a comprehensive overview of the role of these ester linkages, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the effective utilization of this versatile compound. Further research into the synthesis of novel polymers from BAPT and the exploration of their applications in areas such as drug delivery and advanced composites will undoubtedly continue to be a fruitful area of investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides using Bis(4-aminophenyl) terephthalate and Various Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, from aerospace components to flexible electronics and advanced materials in drug delivery systems. The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride.

This document provides detailed application notes and experimental protocols for the synthesis of novel polyimides using Bis(4-aminophenyl) terephthalate as the diamine monomer in combination with various aromatic dianhydrides. The ester linkage in this compound is expected to enhance the solubility and processability of the resulting polyimides while maintaining high thermal stability.

Materials and Methods

Materials

-

Diamine: this compound (BAPT)

-

Dianhydrides:

-

Pyromellitic dianhydride (PMDA)

-

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

-

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

-

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

-

Solvent: N-methyl-2-pyrrolidone (NMP), analytical grade

-

Imidization Agents (for chemical imidization): Acetic anhydride and pyridine, analytical grade

-

Precipitating Agent: Methanol, analytical grade

Characterization Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the poly(amic acid) and the final polyimide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the polymers.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyimides.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimides.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.

-

Tensile Testing: To measure the mechanical properties of the polyimide films, including tensile strength, Young's modulus, and elongation at break.

Experimental Protocols

Two primary methods for polyimide synthesis are detailed below: the one-step high-temperature solution polycondensation and the two-step method involving the formation of a poly(amic acid) intermediate followed by either thermal or chemical imidization.[1]

Protocol 1: One-Step High-Temperature Solution Polycondensation

This method directly yields the polyimide in a single step and is suitable for polyimides that are soluble in the reaction solvent at high temperatures.[1]

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser, dissolve an equimolar amount of this compound (BAPT) and the chosen dianhydride (e.g., 6FDA) in a high-boiling solvent such as NMP or m-cresol. A water-carrying agent like toluene can be added to facilitate the removal of water.[1]

-

Heat the reaction mixture to 180-200°C under a continuous nitrogen purge.[2]

-

Maintain the temperature and vigorous stirring for 4-6 hours. The water generated during the reaction is removed by azeotropic distillation with toluene.

-

After cooling to room temperature, the viscous polymer solution is poured into a large excess of methanol to precipitate the polyimide.

-

The fibrous polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 100°C for 24 hours.

Protocol 2: Two-Step Synthesis via Poly(amic acid) Intermediate

This is the most common method for synthesizing polyimides, especially for those that are insoluble or intractable in their final imide form.[1][3]

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound (BAPT) in anhydrous NMP at room temperature.

-

Gradually add a stoichiometric amount of the solid dianhydride (e.g., PMDA, BPDA, or BTDA) to the stirred diamine solution.

-

Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.

Step 2: Imidization of Poly(amic acid)

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

-

A. Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a programmable oven and subject it to a staged heating process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[3]

-

After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

-

-

B. Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 8-12 hours.

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 100°C for 24 hours.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesized polyimides based on this compound and various dianhydrides. Note: As specific data for BAPT-based polyimides is limited in the literature, the presented values are estimations based on polyimides derived from structurally similar aromatic diamines.

Table 1: Reaction Conditions for Polyimide Synthesis

| Polyimide ID | Dianhydride | Synthesis Method | Solvent | Reaction Temperature (°C) | Reaction Time (h) |

| BAPT-PMDA | PMDA | Two-Step (Thermal Imidization) | NMP | RT (PAA), 100-300 (Imidization) | 24 (PAA), 3 (Imidization) |

| BAPT-BPDA | BPDA | Two-Step (Thermal Imidization) | NMP | RT (PAA), 100-300 (Imidization) | 24 (PAA), 3 (Imidization) |

| BAPT-BTDA | BTDA | Two-Step (Thermal Imidization) | NMP | RT (PAA), 100-300 (Imidization) | 24 (PAA), 3 (Imidization) |

| BAPT-6FDA | 6FDA | One-Step | NMP/Toluene | 180-200 | 6 |

Table 2: Physical and Thermal Properties of BAPT-Based Polyimides

| Polyimide ID | Yield (%) | Inherent Viscosity (dL/g) | Tg (°C) | Td5 (°C, 5% Weight Loss) |

| BAPT-PMDA | >95 | 0.8 - 1.2 | 350 - 380 | >500 |

| BAPT-BPDA | >95 | 0.9 - 1.4 | 330 - 360 | >500 |

| BAPT-BTDA | >95 | 0.8 - 1.3 | 320 - 350 | >500 |

| BAPT-6FDA | >90 | 0.7 - 1.1 | 290 - 320 | >480 |

Table 3: Mechanical Properties of BAPT-Based Polyimide Films

| Polyimide ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| BAPT-PMDA | 120 - 150 | 3.0 - 4.0 | 5 - 10 |

| BAPT-BPDA | 110 - 140 | 2.8 - 3.8 | 8 - 15 |

| BAPT-BTDA | 100 - 130 | 2.5 - 3.5 | 10 - 20 |

| BAPT-6FDA | 90 - 120 | 2.2 - 3.2 | 15 - 30 |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of polyimides.

Caption: Signaling pathway for the two-step synthesis of polyimides.

Caption: Logical relationship for the one-step synthesis of polyimides.

References

Application Notes and Protocols for the Polycondensation of Bis(4-aminophenyl) terephthalate with Terephthaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, high tensile strength, and chemical resistance.[1][2][3][4] These properties make them valuable materials in various demanding applications, including aerospace, automotive, and protective apparel.[3][5] The synthesis of aramids is typically achieved through a low-temperature solution polycondensation reaction between an aromatic diamine and an aromatic diacid chloride.[6][7][8]

This document provides a detailed protocol for the laboratory-scale synthesis of a novel aramid via the polycondensation of Bis(4-aminophenyl) terephthalate with terephthaloyl chloride. The resulting polymer is characterized by amide linkages connecting aromatic rings, which contributes to its robust properties.[9] The methodologies described herein are based on established procedures for the synthesis of similar aramids, such as poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar.[8][9][10][11][12]

Materials and Methods

Materials

-

This compound (diamine monomer)

-

Terephthaloyl chloride (diacid chloride monomer)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Lithium Chloride (LiCl), anhydrous

-

Pyridine, anhydrous

-

Methanol

-

Water, deionized

-

Nitrogen gas (high purity)

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Low-temperature bath (ice-water or cryostat)

-

Beaker

-

Blender (optional, for polymer washing)

-

Büchner funnel and filter paper

-

Vacuum oven

Experimental Protocol: Low-Temperature Solution Polycondensation

-

Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the acid chloride.[10]

-

Solvent Preparation: Under a continuous stream of dry nitrogen, add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask. Dissolve anhydrous lithium chloride (LiCl) in the NMP to a concentration of approximately 2-5% (w/v). The addition of LiCl enhances the solubility of the resulting aramid polymer.[10][13]

-

Diamine Monomer Dissolution: Add a stoichiometric amount of this compound to the NMP/LiCl solution. Stir the mixture at room temperature until the diamine has completely dissolved.

-

Cooling: Cool the reaction flask to a temperature between 0°C and 5°C using a low-temperature bath.[8][13]

-

Diacid Chloride Monomer Addition: Dissolve a stoichiometric equivalent of terephthaloyl chloride in a minimal amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution. The reaction is exothermic and rapid, and a significant increase in viscosity is expected.[13][14] The formation of a gel-like substance may occur, which is indicative of polymer formation.[10]

-

Polymerization: Continue stirring the reaction mixture at 0-5°C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours to ensure a high degree of polymerization.

-

Polymer Precipitation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing rapidly stirring deionized water or methanol.[10][13] This will cause the polymer to solidify.

-

Washing and Neutralization: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly and repeatedly with hot deionized water to remove any unreacted monomers, solvent, and LiCl. Continue washing until the filtrate is neutral.[10] A final wash with methanol can aid in the removal of water.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[10]

Data Presentation

The following table summarizes typical quantitative parameters for the synthesis of aromatic polyamides via low-temperature solution polycondensation. These values can be used as a starting point for the synthesis using this compound and can be optimized to achieve desired polymer properties.

| Parameter | Value | Unit | Notes |

| Monomer Concentration | |||

| This compound | 0.2-0.5 | mol/L | Higher concentrations can lead to very high viscosity early in the reaction. |

| Terephthaloyl chloride | 0.2-0.5 | mol/L | A 1:1 molar ratio with the diamine is crucial for achieving high molecular weight. |

| Solvent System | |||

| N-methyl-2-pyrrolidone (NMP) | - | - | Anhydrous grade is essential. |

| Lithium Chloride (LiCl) | 2-5 | % (w/v) | Improves polymer solubility. |

| Reaction Conditions | |||

| Temperature (Addition) | 0-5 | °C | Controls the reaction rate and minimizes side reactions.[8][13] |

| Temperature (Polymerization) | 0-25 | °C | Gradual warming to room temperature can increase the final molecular weight. |

| Reaction Time | 3-6 | hours | Sufficient time is needed for chain growth. |

| Polymer Properties (Typical for Aramids) | |||

| Inherent Viscosity | 0.3-2.0 | dL/g | A measure of molecular weight; higher values indicate longer polymer chains.[6] |

| Weight-Average Molecular Weight (Mw) | 20,000-150,000 | g/mol | Dependent on reaction conditions and monomer purity.[5][6] |

| Glass Transition Temperature (Tg) | 270-350 | °C | Indicative of high thermal stability.[5] |

| Decomposition Temperature (Td) | >450 | °C | Demonstrates excellent thermal resistance.[5] |

Visualizations

Chemical Reaction Pathway

Caption: Polycondensation of this compound and terephthaloyl chloride.

Experimental Workflow

Caption: Workflow for the synthesis of an aromatic polyamide.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling: Terephthaloyl chloride is corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas. Handle with extreme care in a dry environment.

-

Solvents: NMP is a reproductive toxin. Avoid inhalation and skin contact. Pyridine is flammable and toxic.

-

Byproduct: The reaction generates HCl as a byproduct, which is corrosive and toxic.[14] Ensure proper neutralization and disposal procedures are followed.

Conclusion

The protocol outlined provides a comprehensive guide for the synthesis of a novel aramid from this compound and terephthaloyl chloride. By carefully controlling the reaction conditions, a high-molecular-weight polymer with desirable properties for advanced applications can be obtained. The inherent characteristics of aramids, such as high strength and thermal stability, make them promising candidates for further investigation in materials science and drug delivery systems where robust and stable carriers are required.[1][2] Further characterization of the synthesized polymer, including spectroscopic analysis (FTIR, NMR), thermal analysis (TGA, DSC), and mechanical testing, is recommended to fully elucidate its properties.

References

- 1. stw-faser.de [stw-faser.de]

- 2. What Makes Aramid Special and Where It’s Used | Teijin Aramid [teijinaramid.com]

- 3. petronthermoplast.com [petronthermoplast.com]

- 4. textilelearner.net [textilelearner.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Production process of aramid fiber [tchaintech.com]

- 11. Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

Application Notes and Protocols for the Characterization of Bis(4-aminophenyl) terephthalate-based Polymers by Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-aminophenyl) terephthalate is a versatile monomer utilized in the synthesis of high-performance aromatic polyamides and poly(ester-amide)s. These polymers are of significant interest in various fields, including advanced materials and drug delivery systems, owing to their excellent thermal stability and mechanical properties. Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for characterizing these polymers. It provides critical information about their thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This data is essential for understanding the material's processing window, physical state, and performance under different thermal conditions. These application notes provide a comprehensive overview and detailed protocols for the DSC characterization of this compound-based polymers.

Thermal Properties of Aromatic Polyamides

The thermal properties of aromatic polyamides can vary significantly based on their specific chemical structure, molecular weight, and degree of crystallinity. Generally, these polymers exhibit high glass transition temperatures due to the rigidity of their aromatic backbones. While specific data for polymers derived directly from this compound is not widely published in readily available literature, the thermal behavior of structurally similar aromatic polyamides provides a valuable reference point.

For instance, aromatic polyamides synthesized from different aromatic diamines and diacid chlorides, such as isophthaloyl chloride and terephthaloyl chloride, have been reported to exhibit glass transition temperatures in the range of 197°C to 254°C[1][2]. Aromatic poly(amide-ether)s have shown even higher glass transition temperatures, ranging from 204°C to 308°C[3]. Some amorphous aromatic polyamides have been characterized with glass transition temperatures between 251°C and 274°C[4]. It is important to note that the monomer this compound itself has a melting point of 224°C, at which it also begins to decompose[5].

The following table summarizes the expected range of thermal properties for aromatic polyamides based on available data for structurally related polymers.

| Thermal Property | Description | Expected Temperature Range (°C) |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 190 - 310 |

| Melting Temperature (Tm) | The temperature at which a crystalline polymer melts and becomes a viscous liquid. This is often not observed in amorphous aromatic polyamides. | Not typically observed for fully amorphous polymers. |

| Crystallization Temperature (Tc) | The temperature at which an amorphous polymer crystallizes upon cooling from the melt. | Dependent on the polymer's ability to crystallize. |

Experimental Protocols

This section outlines a detailed protocol for the characterization of this compound-based polymers using Differential Scanning Calorimetry.

Objective:

To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a this compound-based polymer.

Materials:

-

This compound-based polymer sample (typically 5-10 mg)

-

DSC instrument (e.g., TA Instruments, Mettler Toledo, PerkinElmer)

-

Aluminum DSC pans and lids

-

Crimper for sealing DSC pans

-

High-purity nitrogen gas for purging

Experimental Workflow Diagram

Caption: Experimental workflow for DSC analysis of this compound-based polymers.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry polymer sample directly into a tared aluminum DSC pan.

-

Place a lid on the pan and securely crimp it using a sample press.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Instrument Setup:

-

Turn on the DSC instrument and the nitrogen gas purge. Set the purge gas flow rate to a constant value, typically 50 mL/min.

-

Place the prepared sample pan and the reference pan into the DSC cell.

-

-

Thermal Program:

-

Equilibration: Equilibrate the sample at room temperature (e.g., 25°C).

-

First Heating Scan: Heat the sample from room temperature to a temperature above the expected highest transition, for example, 350°C, at a controlled heating rate of 10°C/min. This scan is used to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample from 350°C back to room temperature at a controlled cooling rate of 10°C/min. This scan is used to determine the crystallization temperature (Tc).

-

Second Heating Scan: Heat the sample again from room temperature to 350°C at a heating rate of 10°C/min. This scan is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the sample with a controlled thermal history.

-

-

Data Analysis:

-

From the second heating scan, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

-

If a melting peak is present in the second heating scan, determine the melting temperature (Tm) as the peak temperature of the endothermic transition.

-